

Application Note: Scalable Synthesis of N-(cyclooctylmethyl)acetamide

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Compound of Interest

Compound Name: Acetamide, N-(cyclooctylmethyl)-

Cat. No.: B13821023

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Executive Summary

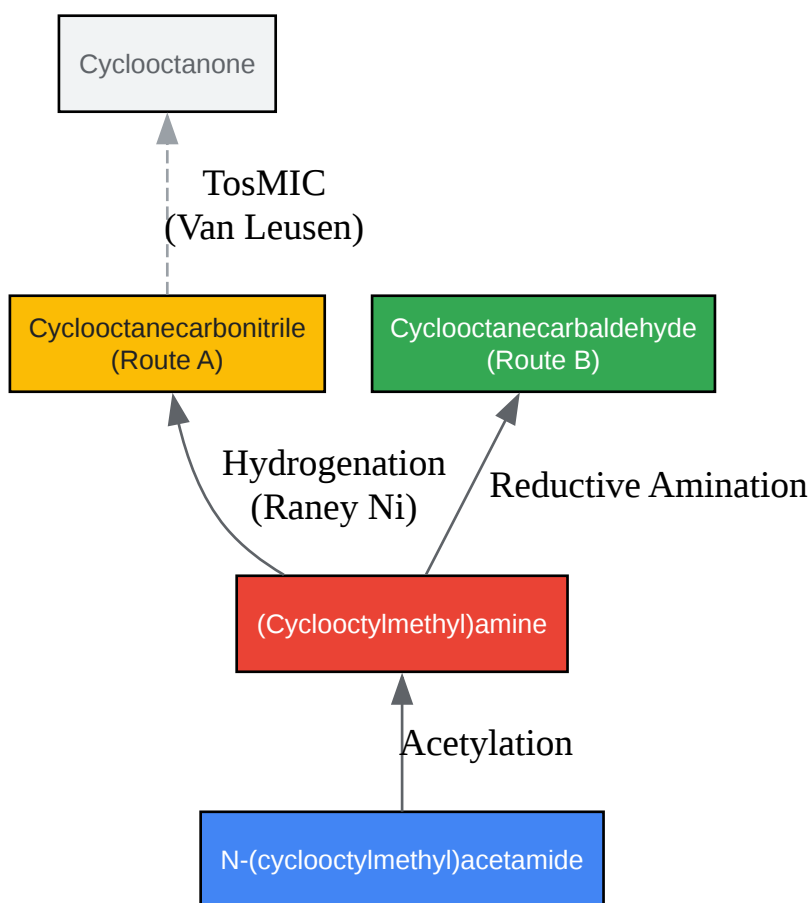
-(cyclooctylmethyl)acetamide (CAS: Not widely listed, analog to N-(cyclohexylmethyl)acetamide) is a lipophilic amide building block, structurally relevant to the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and specialized surfactants. Its cyclooctyl ring provides unique steric bulk and lipophilicity (), distinguishing it from smaller cycloalkyl analogs.

This guide details two scalable synthesis routes designed for high purity (>98%) and multi-gram to kilogram throughput.

- Route A (Primary Industrial): Catalytic hydrogenation of cyclooctanecarbonitrile followed by acetylation. This route offers the highest atom economy and minimizes hazardous waste.
- Route B (Pilot/Lab Scale): Reductive amination of cyclooctanecarbaldehyde. This route is preferred when high-pressure hydrogenation equipment is unavailable.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient construction of the primary amine, (cyclooctylmethyl)amine, followed by a standard acetylation.



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Figure 1: Retrosynthetic disconnection showing the two primary pathways to the amine intermediate.

Route A: Nitrile Hydrogenation (Preferred for Scale-Up)

This route utilizes cyclooctanecarbonitrile (CAS 2947-07-1) as the starting material. It is the most robust method for scaling due to the avoidance of stoichiometric hydride reducing agents (e.g., LiAlH₄

), which pose safety risks and generate significant aluminum waste.

Phase 1: Catalytic Hydrogenation

Objective: Reduce the nitrile to the primary amine while suppressing secondary amine formation.

Reagents:

- Substrate: Cyclooctanecarbonitrile (1.0 equiv)
- Catalyst: Raney Nickel (active slurry, ~10-20 wt% loading) or Rh/Al
O
(5%)
- Solvent: 7N Ammonia in Methanol (The ammonia is critical to inhibit dimer formation via the imine intermediate).
- Hydrogen Gas ()
)

Protocol:

- Preparation: Charge a high-pressure autoclave (e.g., Parr reactor) with Raney Nickel (washed with MeOH) under an Argon atmosphere. Caution: Raney Nickel is pyrophoric.
- Loading: Add Cyclooctanecarbonitrile dissolved in 7N NH
/MeOH. Concentration should be ~0.5 M.
- Hydrogenation: Seal the reactor, purge with
(3x), then
(3x). Pressurize to 10–20 bar (150–300 psi) with
.
- Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 6–12 hours. Monitor H
uptake.
- Workup: Cool to RT. Vent H

. Filter the catalyst through a Celite pad under inert atmosphere (keep wet to prevent ignition). Rinse with MeOH.[1]

- Concentration: Concentrate the filtrate in vacuo to remove ammonia and methanol. The crude (cyclooctylmethyl)amine is a colorless to pale yellow oil.

Phase 2: Acetylation

Objective: Convert the amine to the acetamide.

Reagents:

- Crude Amine (1.0 equiv)
- Acetic Anhydride (1.2 equiv)
- Triethylamine (1.5 equiv) or Pyridine
- Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Protocol:

- Dissolve the crude amine in DCM (10 mL/g). Add Triethylamine and cool to 0°C.
- Add Acetic Anhydride dropwise over 30 minutes, maintaining temperature <10°C.
- Warm to RT and stir for 2 hours.
- Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 minutes.
- Extraction: Separate phases. Wash organic layer with 1N HCl (to remove unreacted amine/TEA), then Brine.
- Drying: Dry over MgSO₄, filter, and concentrate.

- Purification: Recrystallize from Hexane/EtOAc or perform vacuum distillation if the product remains oily.

Route B: Reductive Amination (Pilot/Lab Alternative)

This route uses cyclooctanecarbaldehyde (CAS 6688-11-5).[1] It is ideal if the aldehyde is available or if high-pressure hydrogenation is not feasible.

Protocol

- Imine Formation: In a reactor, dissolve Cyclooctanecarbaldehyde (1.0 equiv) and Ammonium Acetate (NH OAc, 5.0 equiv) in Methanol. Add molecular sieves (3Å) to promote imine formation. Stir at RT for 2 hours.
- Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH CN, 1.5 equiv) portion-wise. Note: NaBH(OAc) can also be used in DCE/DCM.
- Reaction: Stir at RT for 12–16 hours.
- Workup: Quench with 1N NaOH (pH > 10). Extract with DCM (3x).[2]
- Acetylation: Proceed immediately with the crude amine as described in Route A, Phase 2.

Quantitative Data & Comparison

Parameter	Route A (Nitrile Hydrogenation)	Route B (Reductive Amination)
Scalability	High (kg to ton)	Moderate (g to kg)
Atom Economy	Excellent	Good (Borate waste generated)
Safety Profile	Requires High Pressure H ₂ , Pyrophoric Cat.	Toxic Reducing Agents (Cyanoborohydride)
Typical Yield	85–92% (2 steps)	70–80% (2 steps)
Cost	Low (Commodity reagents)	Moderate (Reducing agent cost)

Analytical Validation

Product:

-(cyclooctylmethyl)acetamide Formula:

MW: 183.29 g/mol

Expected Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃):
5.60 (br s, 1H, NH), 3.05 (t, 2H, CH₂), 1.98 (s, 3H, CH₃), 1.70–1.40 (m, cyclooctyl ring protons), 1.25 (m, 2H, CH₂).
- ¹³C NMR:
170.5 (C=O), 46.2 (CH₂), 19.8 (CH₃), 27.0–31.0 (cyclooctyl ring carbons).

), 38.5 (CH-ring), 30.5, 27.2, 26.5, 25.5 (Ring carbons), 23.3 (

).

- Mass Spectrometry (ESI+): m/z calc. for

; found 184.2.

Safety & Handling

- Raney Nickel: Must be kept wet at all times. Dry Raney Ni ignites in air. Dispose of in a dedicated waste container with water/acid.
- Hydrogenation: Ensure reactor is rated for the pressure. Use blast shields.
- Cyanoborohydride (Route B): Highly toxic. Generates HCN if acidified. Work in a fume hood and quench with basic bleach solution.

References

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Sources

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